![molecular formula C17H20FN5O2S2 B2610529 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 898462-02-7](/img/structure/B2610529.png)
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- Synthesis and Evaluation of Derivatives for Antimicrobial Activity
- 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, a key intermediate related to the chemical , was used in the synthesis of various derivatives, including thiazolidin-4-one 2 and thiocarbamoyl 5. These compounds were further processed to create thiazolidin-5-one 4, thiazoline 7a,b, thiazolidin-4-one 8, and thiophene derivatives 10a,b. These compounds demonstrated promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
- A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for potential use as antimicrobial agents utilized a related compound, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide (3), as a starting point. The synthesized compounds were evaluated for both antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Research
- Investigation of Anticancer Properties in Derivatives
- Research on 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), a derivative of the compound , has shown promising results in inhibiting the proliferation of various cancer cells, including those derived from nervous system cancers and peripheral cancers like lung carcinoma. The anticancer effect was attributed to decreased cell division and inhibited cell migration (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
- Synthesis and evaluation of two 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles revealed a significant antiproliferative effect in tumor cells derived from cancers of the nervous system and peripheral cancers, including breast adenocarcinoma and lung carcinoma. The anticancer effect was linked to decreased DNA synthesis without inducing apoptosis (Juszczak, Matysiak, Brzana, Niewiadomy, & Rzeski, 2008).
Direcciones Futuras
The future directions for research on this compound could include further studies to determine its biological activity, potential therapeutic uses, and detailed physical and chemical properties. For instance, pyrazolone-thiadiazole hybrid molecules have been synthesized and evaluated for their anti-inflammatory potency .
Propiedades
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S2/c18-11-6-8-13(9-7-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,19,24)(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEBKJXVNCZZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)
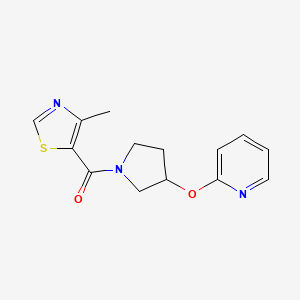
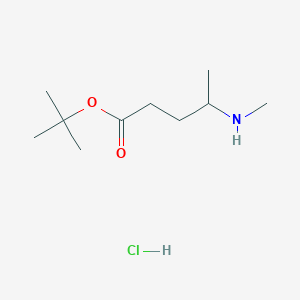
![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)
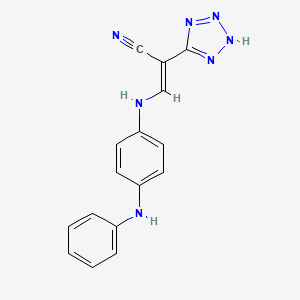

![2-[(Oxan-4-yl)amino]phenol hydrochloride](/img/structure/B2610459.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2610462.png)
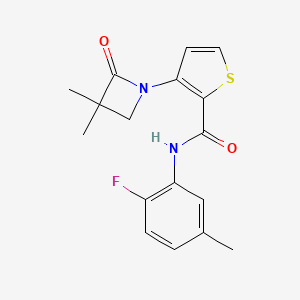
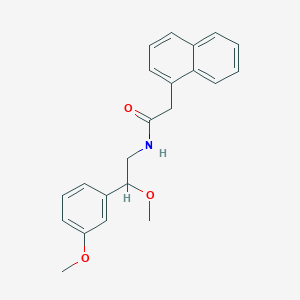
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2610469.png)